

A Comparative Guide: DIETHYLENE GLYCOL ETHYL PENTYL ETHER vs. Sulfolane in Specific Applications

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Compound of Interest

Compound Name: *DIETHYLENE GLYCOL ETHYL
PENTYL ETHER*

Cat. No.: *B579879*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of **DIETHYLENE GLYCOL ETHYL PENTYL ETHER** and sulfolane, with a focus on their potential applications as industrial and pharmaceutical solvents. Due to the limited availability of specific experimental data for **DIETHYLENE GLYCOL ETHYL PENTYL ETHER**, this comparison leverages data from structurally similar and well-documented diethylene glycol ethers, namely Diethylene Glycol Monoethyl Ether (DEGEE) and Diethylene Glycol Diethyl Ether (DEDEE), to provide a useful analogue-based assessment against the widely used solvent, sulfolane.

The primary focus of this comparison will be on solvent extraction of aromatic hydrocarbons, a key application for sulfolane where glycol ethers also find utility.

Physicochemical Properties: A Head-to-Head Comparison

A solvent's performance is intrinsically linked to its physical and chemical properties. The following table summarizes the key physicochemical characteristics of sulfolane and the analogous diethylene glycol ethers.

Property	Sulfolane	Diethylene Glycol Monoethyl Ether (DEGEE)	Diethylene Glycol Diethyl Ether (DEDEE)
Molecular Formula	C ₄ H ₈ O ₂ S	C ₆ H ₁₄ O ₃	C ₈ H ₁₈ O ₃
Molecular Weight (g/mol)	120.17[1][2]	134.17[3]	162.23[4]
Boiling Point (°C)	285[5]	202.7[6]	180-190
Melting Point (°C)	27.5[5]	-78 (vitreous)[6]	-44.3
Density (g/cm ³)	1.261	0.99[3]	0.909
Flash Point (°C)	165	96.1 (open cup)[6]	71
Solubility in Water	Miscible[5]	Miscible[7]	Soluble
logP (Octanol/Water Partition Coefficient)	-0.77[1]	-0.54[3]	0.39[4]

Performance in Aromatic Extraction

Sulfolane is a well-established and highly efficient solvent for the extraction of aromatic hydrocarbons (like benzene, toluene, and xylene) from aliphatic streams in the petrochemical industry.[5][8][9] Its high polarity and selectivity for aromatics make it a preferred choice.

Diethylene glycol and its ethers have also been utilized as solvents for aromatic extraction.[5] While direct comparative data for **DIETHYLENE GLYCOL ETHYL PENTYL ETHER** is unavailable, studies on mixed solvents containing triethylene glycol and sulfolane have shown potential for increased selectivity and reduced solvent-to-feed ratios.[10]

Key Performance Metrics in Aromatic Extraction:

Parameter	Sulfolane	Diethylene Glycol Ethers (General)
Selectivity for Aromatics	High	Moderate to High (can be enhanced with water)
Solvent Power	High	Good
Operating Temperature	Typically 100-125°C	Variable, can be lower than sulfolane
Solvent-to-Feed Ratio	Relatively Low	Generally higher than sulfolane
Thermal & Chemical Stability	High	Good

Experimental Protocols

Below is a generalized experimental protocol for liquid-liquid extraction of aromatics, which can be adapted for either sulfolane or a glycol ether-based solvent.

Generalized Protocol for Liquid-Liquid Extraction of Aromatics

1. Feedstock Preparation:

- A synthetic mixture of a known concentration of an aromatic compound (e.g., toluene) in an aliphatic solvent (e.g., n-heptane) is prepared.

2. Extraction:

- A specific volume of the feedstock and the solvent (sulfolane or a diethylene glycol ether) are added to a jacketed separation funnel equipped with a magnetic stirrer and a temperature controller.
- The desired solvent-to-feed ratio (e.g., 1:1, 2:1, 3:1 by volume) is set.
- The mixture is stirred vigorously for a set period (e.g., 30 minutes) at a constant temperature (e.g., 40°C) to ensure thorough mixing and mass transfer.

- The stirring is stopped, and the mixture is allowed to settle and separate into two distinct phases: the extract phase (solvent-rich) and the raffinate phase (aliphatic-rich). This may take 15-30 minutes.

3. Phase Separation and Analysis:

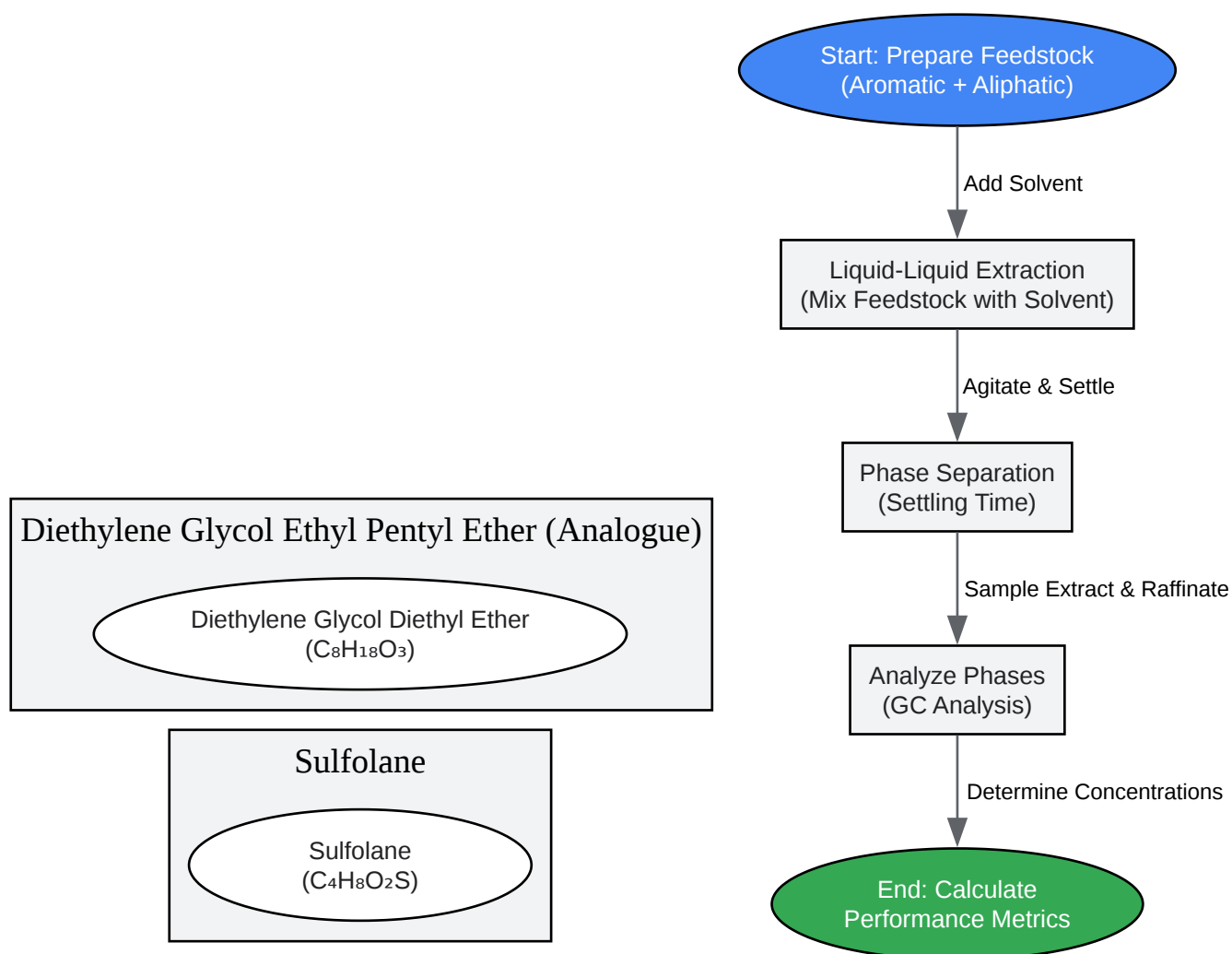
- The two phases are carefully separated.
- The composition of the aromatic compound in both the extract and raffinate phases is determined using a suitable analytical technique, such as gas chromatography (GC) equipped with a flame ionization detector (FID).

4. Calculation of Performance Metrics:

- Distribution Coefficient (K): The ratio of the concentration of the aromatic in the extract phase to its concentration in the raffinate phase. A higher K value indicates better solvent power.
- Selectivity (β): The ratio of the distribution coefficient of the aromatic compound to the distribution coefficient of the aliphatic compound. A higher β value indicates a more selective solvent.

Visualizing the Comparison

To better understand the chemical structures and the experimental workflow, the following diagrams are provided.



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